4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNZVNVCJWVPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68559-60-4 | |

| Record name | 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3532AWK7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details plausible synthetic pathways, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers in the field.

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure is a key pharmacophore found in a variety of biologically active molecules. The introduction of a carbonyl group at the 4-position to yield 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can significantly modulate the compound's physicochemical properties and biological activity, making its synthesis a topic of considerable importance. This guide outlines a robust synthetic approach to this target molecule.

Proposed Synthetic Pathway

A viable and commonly employed strategy for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the Pictet-Spengler reaction. This approach involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of the unsubstituted core, formaldehyde is a suitable cyclizing agent. Subsequent oxidation of the benzylic carbon at the 4-position can then yield the desired 4-oxo derivative.

The proposed two-step synthesis is as follows:

Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via the Pictet-Spengler reaction.

Step 2: Oxidation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to afford 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

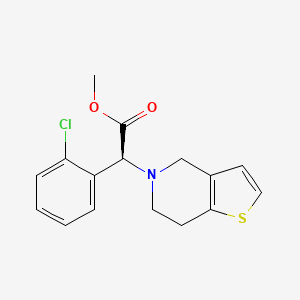

Caption: Proposed synthetic pathway for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Experimental Protocols

Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

This procedure is adapted from established methods for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which is a crucial intermediate.[1][2]

Materials:

-

2-(Thiophen-2-yl)ethanamine

-

Paraformaldehyde (or Formaldehyde solution)

-

Hydrochloric Acid (concentrated)

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(thiophen-2-yl)ethanamine (1 equivalent) in methanol.

-

Add paraformaldehyde (1.1 equivalents) to the solution.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of 9-10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a free base.

-

For the hydrochloride salt, dissolve the free base in a minimal amount of methanol and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry under vacuum.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 2-(Thiophen-2-yl)ethanamine | [1] |

| Reagent | Paraformaldehyde | [1] |

| Solvent | Methanol | [1] |

| Reaction Time | 4-6 hours | [1] |

| Yield | 80-90% | [1] |

| Purity | >98% (by HPLC) | [1] |

Step 2: Oxidation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The following is a proposed general procedure for the oxidation of the 4-position. The choice of oxidant and reaction conditions may require optimization for this specific substrate.

Materials:

-

4,5,6,7-tetrahydrothieno[3,2-c]pyridine

-

Oxidizing agent (e.g., Potassium permanganate, Chromium trioxide)

-

Acetone or Acetic Acid

-

Sodium bisulfite (for quenching)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) in a suitable solvent such as acetone or acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., potassium permanganate, 1.2 equivalents) in the same solvent.

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the color of the oxidant disappears.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: This is a generalized protocol and may require optimization. The choice of oxidant and solvent system is critical to avoid over-oxidation or side reactions.

Experimental Workflow and Logic

The overall experimental workflow can be visualized as a sequence of synthesis, purification, and characterization steps.

Caption: Overall experimental workflow for the synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Conclusion

This technical guide outlines a practical and efficient synthetic route to 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The two-step process, involving a Pictet-Spengler reaction followed by an oxidation step, provides a clear pathway for obtaining this valuable compound. The provided experimental protocols and workflow diagrams are intended to assist researchers in the successful synthesis and further exploration of the biological potential of this and related thienopyridine derivatives. Further optimization of the oxidation step may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, also known as 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one. This thienopyridine derivative is of significant interest in medicinal chemistry, particularly due to the established biological activities of its structural analogs. This document consolidates available data on its physicochemical properties, synthesis, and its potential role in relevant signaling pathways, presented in a format tailored for research and development applications.

Core Chemical Properties

4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS RN: 68559-60-4) is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core with a ketone functional group at the 4-position.[1] It is also known in some contexts as Ticlopidine Related Compound A.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₇NOS | [1] |

| Molecular Weight | 153.2 g/mol | [1] |

| CAS Number | 68559-60-4 | [1][2] |

| Density (Predicted) | 1.295 ± 0.06 g/cm³ | ChemBK |

| Boiling Point (Predicted) | 417.1 ± 34.0 °C | ChemBK |

| Purity | ≥95% | [2] |

| Storage Conditions | 4°C, stored under nitrogen | [2] |

Synthesis and Experimental Protocols

The synthesis of 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-ones has been described in the literature, providing a pathway to obtain this core structure. While detailed, step-by-step experimental protocols for public access are limited, the general synthetic approach can be outlined.

General Synthesis Workflow

A plausible synthetic route involves the cyclization of appropriate precursors to form the bicyclic thienopyridine system. One documented method is the Rh(III)-catalyzed annulation of (het)aryl amides with α-allenyl-containing α-amino acid derivatives.[3] This approach provides a framework for the construction of the 4-oxo-thienopyridine core.

Below is a generalized workflow representing a potential synthesis strategy.

Caption: Generalized workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

While direct biological studies on 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are not extensively published, the broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been identified as a promising scaffold in drug discovery.[4][5] These compounds have been investigated for a range of biological activities, including anti-inflammatory, antineoplastic, and anti-infective properties.[5]

Inhibition of the Hedgehog Signaling Pathway

Of particular significance to drug development professionals is the role of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives as inhibitors of the Hedgehog (Hh) signaling pathway.[6][7] This pathway is crucial in embryonic development and is aberrantly activated in several cancers.[6][8]

Specifically, this class of compounds has been shown to inhibit Hedgehog acyltransferase (HHAT), an enzyme essential for the palmitoylation and subsequent signaling activity of the Sonic Hedgehog (Shh) protein.[6][9][10] Inhibition of HHAT blocks the Shh signaling cascade, making it a promising target for anticancer therapies.[6][9]

The core mechanism involves the binding of the Hh ligand to its receptor Patched (Ptch), which alleviates the inhibition of Smoothened (Smo). Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes.[8] HHAT inhibitors, such as the thienopyridine derivatives, act at an early stage of this pathway by preventing the necessary lipid modification of the Hh ligand.

Given the structural similarity, it is plausible that 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine could also exhibit activity against HHAT. This presents a compelling avenue for further research and screening of this compound as a potential modulator of the Hedgehog signaling pathway.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase | Semantic Scholar [semanticscholar.org]

- 8. Hedgehog signaling in tissue homeostasis, cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of Hedgehog acyltransferase block Sonic Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS: 68559-60-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, also identified as 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural scaffold is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential pharmacological relevance, with a focus on its role as an intermediate in the synthesis of therapeutic agents and its connection to the inhibition of key biological targets such as Hedgehog acyltransferase and viral DNA polymerases.

Chemical and Physical Properties

4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a stable organic compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 68559-60-4 | [1][2] |

| Molecular Formula | C₇H₇NOS | [3] |

| Molecular Weight | 153.20 g/mol | [2] |

| IUPAC Name | 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | [2] |

| Synonyms | 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one, Ticlopidine EP Impurity B, Ticlopidine Related Compound A | [1][2] |

| Appearance | Not explicitly stated, but related compounds are often solids | |

| Solubility | Not explicitly stated |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the thiophene ring and the methylene groups of the dihydropyridinone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the methylene carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) | Characteristic absorption bands for the carbonyl group (C=O) and the N-H bond of the amide. |

Synthesis

The synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be achieved through multi-step synthetic routes. One plausible approach, based on the synthesis of related thieno[3,2-c]pyridines, involves the cyclization of a suitable thiophene derivative. As this compound is a known impurity of the antiplatelet drug Ticlopidine, its synthesis is often proprietary. However, a general synthetic strategy is outlined below.

Experimental Workflow for a General Synthesis:

References

The Ascendance of Thienopyridines: A Technical Guide to Synthesis and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, most notably for its profound impact on cardiovascular medicine. However, the versatility of this structural motif extends far beyond its established role as an antiplatelet agent. Recent advancements have unveiled a wealth of untapped therapeutic potential, with novel thienopyridine derivatives emerging as potent modulators of a diverse range of biological targets. This technical guide provides an in-depth exploration of the discovery and synthesis of novel thienopyridine scaffolds, offering a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

A New Era of Thienopyridine Therapeutics: Beyond Antiplatelet Activity

While the clinical significance of P2Y12 receptor antagonists like clopidogrel and prasugrel is undisputed, the thienopyridine core is proving to be a fertile ground for the discovery of drugs targeting a spectrum of diseases.[1][2][3][4] Current research is actively exploring the potential of novel thienopyridine derivatives in oncology, inflammation, and neurodegenerative disorders.

Thienopyridines as Kinase Inhibitors in Oncology

A promising avenue of investigation is the development of thienopyridines as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Overexpression of VEGFR-2 is a key factor in tumor angiogenesis, making it a critical target for cancer therapy. Novel thienopyrimidine and thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase, demonstrating the potential of this scaffold in the development of new anti-cancer agents.[5]

Modulating Inflammatory Pathways

The anti-inflammatory properties of novel thienopyridine analogues are also gaining significant attention. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This opens up possibilities for the development of new treatments for a range of inflammatory conditions.

Targeting Neurological Disorders

Furthermore, the thienopyridine scaffold is being investigated for its potential in treating neurodegenerative diseases. For instance, certain derivatives have been designed and evaluated as ligands for adenosine A1 receptors, with the aim of developing novel treatments for epilepsy.[7]

Quantitative Analysis of Novel Thienopyridine Derivatives

The following tables summarize the biological activity of representative novel thienopyridine derivatives across various therapeutic areas.

Table 1: Thienopyridine Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | Cell Line | Assay Type | IC50 (nM) | GI50 (µM) | Reference |

| 15f | RON | KM12C | In vitro kinase | 0.39 | 0.007 | [8] |

| HT29 | MTS assay | 0.609 | [8] | |||

| SW620 | 0.420 | [8] | ||||

| Thienopyrimidine 1 | Aurora-B | - | HTRF enzymatic | 5 | - | [9] |

| Thienopyridine 2 | Aurora-B | - | HTRF enzymatic | 10 | - | [9] |

Table 2: Anti-inflammatory Activity of Thienopyridine Derivatives

| Compound ID | Target/Pathway | Cell Line | Assay | IC50 (µM) | Reference |

| 7a | Nitric Oxide Production | RAW 264.7 | NO assay | 76.6 | [6] |

| 7f | Nitric Oxide Production | RAW 264.7 | NO assay | 96.8 | [6] |

| 9a | Nitric Oxide Production | RAW 264.7 | NO assay | 83.1 | [6] |

| 9d | Nitric Oxide Production | RAW 264.7 | NO assay | 88.7 | [6] |

Table 3: Thienopyridine Derivatives in Neurological Applications

| Compound ID | Target Receptor | Assay Type | Ki (nM) | Reference |

| 7c | Adenosine A1 | Radioligand binding | 61.9 | [7] |

Key Synthetic Strategies for Thienopyridine Scaffolds

The construction of the thienopyridine core can be achieved through various synthetic routes, often categorized by which ring (thiophene or pyridine) is formed in the key cyclization step.

Synthesis of Thieno[2,3-b]pyridines

A common and versatile method for the synthesis of the thieno[2,3-b]pyridine scaffold is the Gewald reaction.[10] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

Synthesis of Thieno[3,2-c]pyridines

The synthesis of thieno[3,2-c]pyridines can be achieved through a multi-step process starting from 3-thienaldehyde.[8] Key steps include the formation of a Schiff base, reduction, and subsequent cyclization.

Synthesis of Thieno[2,3-c]pyridines

A metal-free, three-step synthesis of thieno[2,3-c]pyridines has been developed, starting from 2-acetylthiophene.[11] This method involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation.[11]

Experimental Protocols

General Protocol for the Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

This protocol is adapted from the synthesis of 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives.[10]

-

Formation of the Enolate Salt: A suitably substituted cycloalkanone is reacted with freshly prepared sodium ethoxide and ethyl formate to yield the corresponding enolate salt. The salt is typically used in the next step without further purification.

-

Gewald Reaction: The enolate salt, cyanothioacetamide, and a catalytic amount of piperidinium acetate are combined in water and heated at reflux to afford the 2-aminothiophene-3-carbonitrile derivative.

-

Alkylation and Cyclization: The resulting carbonitrile is then reacted with an appropriate 2-chloro-N-phenylacetamide derivative in the presence of sodium carbonate in absolute ethanol to yield the final thieno[2,3-b]pyridine product.

General Protocol for the Synthesis of Thieno[3,2-c]pyridine

This protocol is based on a patented synthesis of the parent thieno[3,2-c]pyridine.[8]

-

Schiff Base Formation: 3-Thienaldehyde is reacted with an aminoacetal, such as aminoacetaldehyde dimethyl acetal, in a suitable solvent like benzene under reflux to form the corresponding Schiff base.

-

Reduction: The Schiff base is then reduced, for example with sodium borohydride in ethanol, to yield the secondary amine.

-

Sulfonylation: The secondary amine is reacted with p-toluenesulfonyl chloride in a biphasic system (e.g., chloroform and water) to afford the N-tosylated derivative.

-

Cyclization: The final cyclization to the thieno[3,2-c]pyridine core is achieved by treating the N-tosylated intermediate with a strong mineral acid in an inert solvent at elevated temperatures.

General Protocol for the Metal-Free Synthesis of Thieno[2,3-c]pyridines

This protocol is based on a recently developed metal-free approach.[11]

-

One-Pot Triazolation: 2-Acetylthiophene is subjected to a one-pot triazolation reaction to form a 1,2,3-triazole intermediate.

-

Modified Pomeranz-Fritsch Reaction: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to yield a fused thieno[2,3-c][12][13][14]triazolo[1,5-a]pyridine system.

-

Denitrogenative Transformation: The fused triazole is then treated with an acid to induce a denitrogenative transformation, leading to the formation of the thieno[2,3-c]pyridine scaffold.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological mechanisms and the process of discovery, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.

Conclusion

The thienopyridine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. While its role in cardiovascular medicine is well-established, the exploration of novel derivatives is revealing a broad spectrum of therapeutic possibilities. The synthetic methodologies outlined in this guide provide a foundation for the creation of diverse chemical libraries, and the elucidation of new biological targets and signaling pathways paves the way for the development of innovative treatments for cancer, inflammation, and neurological disorders. As research in this field progresses, the thienopyridine core is set to remain a key player in the ongoing quest for new and effective medicines.

References

- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

Physicochemical Characterization of 4-oxo-thienopyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-thienopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. A thorough understanding of the physicochemical properties of these compounds is paramount for successful drug discovery and development, as these characteristics profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the key physicochemical characterization aspects of 4-oxo-thienopyridines, including detailed experimental protocols and data presentation for effective analysis.

Core Physicochemical Properties and Their Importance

The journey of a drug candidate from a laboratory curiosity to a clinical reality is heavily dictated by its physicochemical properties. For the 4-oxo-thienopyridine class, the following parameters are of critical importance:

-

Aqueous Solubility: This fundamental property determines the dissolution rate and bioavailability of an orally administered drug. Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic effect.

-

Ionization Constant (pKa): The pKa value indicates the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a compound's solubility, permeability across biological membranes, and interaction with its target.

-

Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of its ability to cross cell membranes. An optimal lipophilicity is required for good absorption and distribution, while excessive lipophilicity can lead to poor solubility and metabolic instability.

-

Chemical Stability: The intrinsic stability of a drug substance under various environmental conditions (e.g., pH, temperature, light) is a critical quality attribute that influences its shelf-life and ensures the safety and efficacy of the final drug product.

Data Presentation: A Comparative Overview

Table 1: Aqueous Solubility of Selected Thienopyridine Derivatives

| Compound | Structure | pH | Solubility (mg/L) | Data Type |

| ACG-A-04 | (Structure not fully disclosed in source) | 5.8 | 440 | Experimental |

| 6.2 | 290 | Experimental | ||

| 7.4 | 145 | Experimental | ||

| Thieno[2,3-b]pyridine Derivative 1 | (Structure not fully disclosed in source) | Not Specified | 1.2 | Experimental[1] |

Table 2: Ionization Constant (pKa) of Selected Thienopyridine Derivatives

| Compound | Structure | Predicted pKa | Data Source |

| 4-hydroxythieno[3,2-c]pyridine |

| 12.36 ± 0.20 | ChemicalBook |

| Ticlopidine |

| 4.5 (basic) | Calculated[2] |

| Clopidogrel |

| 4.5 (basic) | Calculated[2] |

| Prasugrel |

| Not Specified | - |

Table 3: Lipophilicity (logP) of Selected Thienopyridine Derivatives

| Compound | Structure | Predicted logP | Data Source |

| 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile |

| 1.1 | PubChem |

| 4-hydroxy-2H-thieno[3,2-b]pyridine |

| 1.2 | PubChem |

| Ticlopidine |

| 3.5 | Calculated[2] |

| Clopidogrel |

| 3.5 | Calculated[2] |

| Prasugrel |

| 2.5 - 3.5 | Calculated[2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of 4-oxo-thienopyridines.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined.

Protocol:

-

Preparation: Add an excess amount of the 4-oxo-thienopyridine derivative to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

pKa Determination (Potentiometric Titration for Poorly Soluble Compounds)

For compounds with low aqueous solubility, potentiometric titration in a mixed solvent system followed by extrapolation to aqueous pKa is a common approach.

Principle: The compound is dissolved in a mixture of water and an organic co-solvent. The solution is then titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the titration curve. By performing titrations in several co-solvent-water mixtures of varying compositions, the apparent pKa values can be extrapolated to 0% co-solvent to obtain the aqueous pKa.

Protocol:

-

Solution Preparation: Prepare a series of solutions of the 4-oxo-thienopyridine derivative in different ratios of a suitable organic co-solvent (e.g., methanol, dioxane) and water.

-

Titration: Titrate each solution with a standardized solution of hydrochloric acid or sodium hydroxide while continuously monitoring the pH using a calibrated pH electrode. Record the volume of titrant added and the corresponding pH values.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point.

-

Extrapolation: Plot the apparent pKa values obtained in the different co-solvent mixtures against the mole fraction or percentage of the co-solvent. Extrapolate the resulting linear plot to zero co-solvent concentration to estimate the aqueous pKa.

logP Determination (Reverse-Phase High-Performance Liquid Chromatography)

RP-HPLC provides a rapid and reliable method for estimating the lipophilicity of compounds.

Principle: The logarithm of the retention factor (log k) of a compound on a reverse-phase HPLC column is linearly related to its logP value. By calibrating the system with a set of reference compounds with known logP values, the logP of an unknown compound can be determined from its retention time.

Protocol:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with a range of known logP values that bracket the expected logP of the 4-oxo-thienopyridine. Determine the retention time (t_R) and the column dead time (t_0) for each standard.

-

Calculate log k: For each standard, calculate the logarithm of the retention factor using the formula: log k = log((t_R - t_0) / t_0).

-

Generate Calibration Curve: Plot the log k values of the standards against their known logP values. Perform a linear regression to obtain a calibration curve.

-

Sample Analysis: Inject the 4-oxo-thienopyridine derivative under the same chromatographic conditions and determine its retention time.

-

logP Determination: Calculate the log k for the test compound and use the calibration curve to determine its logP value.

Chemical Stability Assessment (ICH Guidelines)

Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the quality, safety, and efficacy of the drug substance over time.

Principle: The 4-oxo-thienopyridine derivative is subjected to a variety of environmental conditions (temperature, humidity, light) for a specified duration. The compound is analyzed at predetermined time points to monitor for any degradation and to identify potential degradation products.

Protocol (based on ICH Q1A(R2)):

-

Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

-

Long-Term Stability Study:

-

Storage Conditions: Store the compound at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

-

Testing Frequency: Test the compound at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.

-

-

Accelerated Stability Study:

-

Storage Conditions: Store the compound at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

Testing Frequency: Test the compound at 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products. Other tests such as appearance, and water content may also be performed.

-

Evaluation: Evaluate the data to establish a re-test period or shelf life for the drug substance.

Mandatory Visualizations

Visual representations are powerful tools for understanding complex biological pathways and experimental workflows.

P2Y12 Receptor Signaling Pathway

Many thienopyridine derivatives, including the well-known antiplatelet agent clopidogrel, function by irreversibly inhibiting the P2Y12 receptor on platelets. Understanding this signaling pathway is crucial for researchers in this field.

Caption: P2Y12 receptor signaling pathway and inhibition by 4-oxo-thienopyridines.

Physicochemical Characterization Workflow

A logical workflow for the physicochemical characterization of novel 4-oxo-thienopyridine derivatives ensures a systematic and efficient evaluation process.

Caption: A typical workflow for the physicochemical characterization of 4-oxo-thienopyridines.

References

Initial Screening of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide focuses on the initial bioactivity screening of a specific derivative, 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. While extensive research on this particular "4-Oxo" analog is not widely available in the public domain, this document provides a comprehensive framework for its initial biological evaluation based on the known activities of the parent scaffold and related compounds.

This guide outlines detailed experimental protocols for preliminary screening, including anticancer, antimicrobial, and kinase inhibition assays. It also presents templates for data organization and visualization tools to facilitate the analysis and interpretation of screening results. The overarching goal is to provide a robust starting point for researchers to explore the therapeutic potential of this novel compound.

Overview of Known Bioactivities of the Tetrahydrothieno[3,2-c]pyridine Core

The broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives has shown promise in several therapeutic areas:

-

Anticancer Activity: Various substituted thienopyridines have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action is often linked to the inhibition of specific kinases or interference with crucial cellular signaling pathways.

-

Antimicrobial Activity: The thienopyridine nucleus is a component of some compounds with antibacterial and antifungal properties. These derivatives can inhibit microbial growth through various mechanisms, including the disruption of cell wall synthesis or interference with essential metabolic pathways.

-

Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT) and Hedgehog acyltransferase (HHAT), suggesting their potential in neurological and developmental disorders, as well as in oncology.[1][2]

Given these precedents, an initial bioactivity screening of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine should logically commence with an assessment of its anticancer, antimicrobial, and kinase inhibitory potential.

Proposed Initial Bioactivity Screening Workflow

An efficient initial screening process is crucial for determining the potential therapeutic value of a novel compound. The following workflow is proposed for the preliminary evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Data Presentation: Templates for Quantitative Analysis

Clear and structured data presentation is essential for comparing the bioactivity of newly synthesized compounds. The following tables are templates for organizing the quantitative data obtained from the proposed screening assays.

Table 1: Anticancer Activity Data

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |

| 4-Oxo-TH-thieno[3,2-c]pyridine | MCF-7 (Breast) | MTT | |

| 4-Oxo-TH-thieno[3,2-c]pyridine | A549 (Lung) | MTT | |

| 4-Oxo-TH-thieno[3,2-c]pyridine | HCT116 (Colon) | MTT | |

| 4-Oxo-TH-thieno[3,2-c]pyridine | K562 (Leukemia) | MTT | |

| ... | ... | ... | ... |

Table 2: Antimicrobial Activity Data

| Compound ID | Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| 4-Oxo-TH-thieno[3,2-c]pyridine | Staphylococcus aureus | ||

| 4-Oxo-TH-thieno[3,2-c]pyridine | Escherichia coli | ||

| 4-Oxo-TH-thieno[3,2-c]pyridine | Candida albicans | ||

| ... | ... | ... | ... |

Table 3: Kinase Inhibition Data

| Compound ID | Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |

| 4-Oxo-TH-thieno[3,2-c]pyridine | EGFR | ||

| 4-Oxo-TH-thieno[3,2-c]pyridine | VEGFR2 | ||

| 4-Oxo-TH-thieno[3,2-c]pyridine | PI3K | ||

| ... | ... | ... | ... |

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the initial screening workflow.

Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 105 CFU/mL in appropriate broth medium.

-

Compound Dilution: Serially dilute the 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the broth medium in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

(Optional) MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Kinase Inhibition Assay (Generic In Vitro Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.

Protocol:

-

Reagents: Prepare assay buffer, recombinant kinase, substrate (peptide or protein), and ATP.

-

Compound Preparation: Prepare serial dilutions of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in assay buffer containing a fixed percentage of DMSO.

-

Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and the test compound or vehicle control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the phosphorylated product. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. For compounds showing significant inhibition, perform a dose-response study to determine the IC50 value.

Potential Signaling Pathways for Further Investigation

Should the initial screening reveal significant anticancer or kinase inhibitory activity, further investigation into the underlying mechanism of action will be necessary. Based on the known activities of related compounds, the following signaling pathways are potential targets for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Conclusion

While the specific bioactivity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is yet to be extensively documented, its core structure suggests a high potential for therapeutic relevance. The systematic screening workflow, detailed experimental protocols, and data management templates provided in this guide offer a robust framework for the initial exploration of this novel compound. The findings from these preliminary studies will be instrumental in guiding further mechanism of action studies, lead optimization, and the ultimate development of new therapeutic agents.

References

In-depth Technical Guide: Structural Elucidation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Structural Analysis of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This technical guide provides a detailed overview of the structural elucidation of the heterocyclic compound 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document synthesizes information from closely related analogs and provides a predictive framework for its characterization. The guide includes hypothesized spectroscopic data, proposed experimental protocols for its synthesis and analysis, and logical workflows for its structural confirmation.

Predicted Physicochemical Properties

While experimental data is scarce, computational predictions offer initial insights into the properties of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

| Property | Predicted Value |

| Molecular Formula | C₇H₇NOS |

| Molar Mass | 153.2 g/mol |

| Density | 1.295 ± 0.06 g/cm³ |

| Boiling Point | 417.1 ± 34.0 °C |

| pKa | 14.35 ± 0.20 |

Proposed Synthesis and Characterization Workflow

The synthesis of the target compound can be approached through a multi-step process, starting from readily available precursors. The following diagram outlines a logical workflow for its preparation and subsequent structural verification.

Caption: Proposed workflow for the synthesis and structural elucidation of the target compound.

Experimental Protocols

The following are detailed, yet generalized, experimental protocols that can be adapted for the synthesis and characterization of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. These are based on established methods for similar heterocyclic systems.

3.1. Synthesis Protocol: Modified Pictet-Spengler Reaction

A plausible synthetic route involves a variation of the Pictet-Spengler reaction, a common method for synthesizing tetrahydroisoquinoline and related heterocyclic systems.

-

Starting Material Preparation : Synthesize or procure 2-(thiophen-3-yl)ethanamine.

-

N-Acylation : React 2-(thiophen-3-yl)ethanamine with a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-acetyl derivative.

-

Cyclization (Dieckmann Condensation) : Subject the N-acetylated intermediate to an intramolecular Dieckmann condensation using a strong base such as sodium ethoxide in an anhydrous solvent like ethanol or toluene. This reaction should induce cyclization to form the β-keto ester, which upon hydrolysis and decarboxylation would yield the target 4-oxo-thienopyridine.

-

Purification : The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane gradient).

3.2. Spectroscopic and Crystallographic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve a purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Further structural confirmation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity.

-

-

Mass Spectrometry (MS) :

-

Analyze the purified compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to determine the exact mass and confirm the molecular formula.

-

-

Infrared (IR) Spectroscopy :

-

Obtain the IR spectrum of the solid sample using a KBr pellet or of a thin film on a salt plate.

-

Key vibrational frequencies to note would be the C=O stretch of the ketone and the N-H stretch (if present as a tautomer).

-

-

X-ray Crystallography :

-

Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system.

-

Collect diffraction data on a single-crystal X-ray diffractometer to unambiguously determine the three-dimensional molecular structure.

-

Hypothesized Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be anticipated:

4.1. NMR Spectroscopy (in CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | d | ~5.0 |

| H-3 | ~6.9 | d | ~5.0 |

| H-6 | ~3.5 | t | ~6.0 |

| H-7 | ~3.0 | t | ~6.0 |

| NH (amide tautomer) | ~8.0 | br s | - |

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C-4) | ~195 |

| C-2 | ~125 |

| C-3 | ~128 |

| C-3a | ~135 |

| C-7a | ~140 |

| C-6 | ~45 |

| C-7 | ~28 |

4.2. Mass Spectrometry (ESI+)

| m/z | Interpretation |

| 154.0270 | [M+H]⁺ |

4.3. Infrared Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide tautomer) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1450 | C=C and C=N stretches |

| ~1200 | C-N stretch |

| ~700 | C-S stretch |

Logical Relationship for Structural Confirmation

The definitive structural elucidation will rely on the convergence of data from multiple analytical techniques. The logical flow for this confirmation is depicted below.

Caption: Logical flow for the confirmation of the chemical structure.

This guide provides a foundational framework for the structural elucidation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The successful synthesis and rigorous application of the described analytical methods will be crucial in confirming its precise chemical structure and understanding its properties, which may be of significant interest to the drug development community.

Methodological & Application

Application Notes and Protocols for 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a versatile heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as anti-arrhythmic, anti-infective, anti-inflammatory, antineoplastic, and platelet aggregation inhibitors.[1] This scaffold serves as a key building block in the development of novel therapeutic agents, particularly in the modulation of enzyme activity and signaling pathways.[2][3] While the specific 4-oxo derivative is less commonly documented, the broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been extensively studied, notably as inhibitors of Hedgehog acyltransferase (HHAT) and phenylethanolamine N-methyltransferase (PNMT).[4][5]

These application notes provide an overview of the key applications of this scaffold, with a focus on HHAT and PNMT inhibition, along with detailed experimental protocols and quantitative data to support further research and development.

I. Inhibition of Hedgehog Acyltransferase (HHAT)

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[6] The N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a critical step for its signaling activity, is catalyzed by Hedgehog acyltransferase (HHAT).[4] Consequently, HHAT has emerged as a promising target for cancer therapy. Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been identified as potent HHAT inhibitors.[4][7]

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of the Hh ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors that regulate the expression of target genes involved in cell proliferation and differentiation.[2][8] HHAT inhibitors block the initial palmitoylation of SHH, thereby preventing its secretion and subsequent pathway activation.[4]

Quantitative Data: HHAT Inhibition

Several 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated for their HHAT inhibitory activity. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50). A notable example is IMP-1575, which has been identified as a highly potent HHAT inhibitor.[4]

| Compound | Modification | HHAT IC50 (µM) | Reference |

| IMP-1575 | (R)-enantiomer with specific side chain | 0.75 | [4] |

| RUSKI-201 | Amide-linked side chain | >1 (specific value not provided) | [9] |

| (S)-enantiomer of IMP-1575 | Inactive enantiomer | No inhibition | [4] |

Experimental Protocol: Acyl-cLIP Assay for HHAT Inhibition

The acylation-coupled lipophilic induction of polarization (Acyl-cLIP) assay is a high-throughput method to measure HHAT activity and inhibition.[10]

Materials:

-

Purified HHAT enzyme

-

Fluorescently labeled SHH N-terminal peptide substrate (e.g., FAM-SHH)

-

Palmitoyl-CoA

-

Assay buffer (100 mM MES, pH 6.5, 20 mM NaCl, 1 mM DTT, 1 mM TCEP, 0.1% w/v BSA)

-

DDM buffer (20 mM HEPES, pH 7.3, 350 mM NaCl, 5% v/v glycerol, 1% w/v DDM)

-

Test compounds (4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives) dissolved in DMSO

-

384-well assay plates

Procedure:

-

Prepare the reaction buffer and Palm-CoA solution.

-

In a 384-well plate, add 4 µL of reaction buffer to each well.

-

Add the test compounds at various concentrations to the wells. Include a DMSO control.

-

Prepare a master mix containing the FAM-SHH peptide and DDM buffer.

-

Add the master mix to each well.

-

Initiate the reaction by adding the purified HHAT enzyme to each well.

-

Incubate the plate at 37°C and monitor the fluorescence polarization over time.

-

The increase in fluorescence polarization corresponds to the palmitoylation of the SHH peptide.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

II. Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[11] Inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine and have potential therapeutic applications. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus has been investigated as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in PNMT inhibitors.[5][12]

Biosynthesis Pathway

The catecholamine biosynthesis pathway begins with the amino acid tyrosine and proceeds through several enzymatic steps to produce dopamine, norepinephrine, and finally epinephrine.[13] PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.[11]

Experimental Protocol: PNMT Inhibition Assay

A coupled-enzyme assay can be used to measure PNMT activity and inhibition in a high-throughput format.[14] This assay relies on the conversion of the PNMT product, S-adenosyl-L-homocysteine (SAH), to S-inosyl-L-homocysteine (SIH) by SAH-deaminase, which can be monitored spectrophotometrically.[14]

Materials:

-

Recombinant human PNMT (hPNMT)

-

Norepinephrine

-

S-adenosyl-L-methionine (SAM)

-

SAH-deaminase (e.g., TM0936)

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

Test compounds (4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives) dissolved in a suitable solvent

-

96-well UV-transparent plates

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, norepinephrine, SAM, SAH-deaminase, and the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding hPNMT to each well.

-

Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the conversion of SAH to SIH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.[15]

III. Synthesis of the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core

A common and efficient method for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is the Pictet-Spengler reaction.[12]

Experimental Protocol: Modified Pictet-Spengler Reaction

This modified protocol utilizes titanium(IV) isopropoxide to facilitate imine formation and trifluoroacetic acid for the cyclization step.

Materials:

-

2-(2-Thienyl)ethylamine

-

An appropriate aldehyde or ketone

-

Titanium(IV) isopropoxide

-

Acetic-formic anhydride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(2-thienyl)ethylamine in DCM, add the aldehyde or ketone and titanium(IV) isopropoxide.

-

Stir the mixture at room temperature until imine formation is complete (monitored by TLC).

-

Add acetic-formic anhydride to the reaction mixture and stir.

-

Cool the mixture and add trifluoroacetic acid to catalyze the cyclization.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.

-

The formyl group can be removed by acidic or basic hydrolysis to yield the free amine.

Conclusion

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a valuable pharmacophore in medicinal chemistry, with demonstrated applications in the development of inhibitors for important therapeutic targets such as HHAT and PNMT. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this versatile heterocyclic system in drug discovery. The adaptability of the synthetic routes allows for the generation of diverse libraries of derivatives for structure-activity relationship studies, paving the way for the discovery of new and improved therapeutic agents.

References

- 1. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. cusabio.com [cusabio.com]

- 7. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acylation-coupled lipophilic induction of polarisation (Acyl-cLIP): a universal assay for lipid transferase and hydrolase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PathWhiz [pathbank.org]

- 14. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-Based Assays of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives. The primary focus is on their potential as antiplatelet agents targeting the P2Y12 receptor, a key player in thrombosis.[1][2][3] Additionally, a general cytotoxicity assay is described to assess off-target effects or potential applications in oncology.[4]

Introduction to 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure is a prominent scaffold in a class of compounds known as thienopyridines.[2][5] Many derivatives of this class, such as clopidogrel and prasugrel, are clinically significant antiplatelet drugs.[2][6] These compounds often act as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][3] Beyond antiplatelet activity, various substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][7][8]

The assays detailed below are designed to elucidate the mechanism of action and quantify the potency of novel derivatives of this scaffold.

Key Biological Target: P2Y12 Receptor Signaling

The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet aggregation.[3][5] Upon ADP binding, the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the conformational activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key step for platelet aggregation. Thienopyridine antagonists irreversibly bind to the P2Y12 receptor, blocking this cascade.[2][3]

Caption: P2Y12 receptor signaling pathway in platelets.

Application Note 1: P2Y12 Receptor Antagonism

This application note describes methods to quantify the inhibitory effect of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives on ADP-induced platelet aggregation.

Experimental Workflow: Platelet Function Testing

Caption: General workflow for in vitro platelet function assays.

Protocol 1: Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation. It measures the change in light transmission through a platelet suspension as aggregates form in response to an agonist.

Materials:

-

Freshly drawn human whole blood in 3.2% sodium citrate tubes.

-

Test compounds dissolved in a suitable vehicle (e.g., DMSO).

-

Adenosine diphosphate (ADP) solution.

-

Platelet-poor plasma (PPP) as a blank.

-

Aggregometer and cuvettes.

Methodology:

-

Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.

-

Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to pellet all cells. Collect the supernatant (PPP).

-

Adjust Platelet Count: Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Incubation: Pre-incubate the adjusted PRP with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with the pre-incubated PRP sample in the aggregometer to set the 0% aggregation baseline.

-

Add ADP (final concentration typically 5-20 µM) to the PRP sample to induce aggregation.

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis: The primary endpoint is the maximum platelet aggregation (MPA), expressed as a percentage. Calculate the percent inhibition of platelet aggregation (IPA) relative to the vehicle control.

Protocol 2: VASP Phosphorylation Assay

This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway.[9] Inhibition of the P2Y12 receptor by an antagonist leads to increased VASP phosphorylation, which can be quantified using fluorescent antibodies.

Materials:

-

Freshly drawn human whole blood in 3.2% sodium citrate tubes.

-

Test compounds.

-

VASP Phosphorylation Assay Kit (containing PGE1, ADP, and fluorescently labeled anti-VASP-P antibodies).

-

Flow cytometer.

Methodology:

-

Incubation: Incubate whole blood samples with test compounds or vehicle control.

-

Stimulation:

-

To one aliquot of the treated blood, add Prostaglandin E1 (PGE1) and incubate. PGE1 stimulates adenylyl cyclase and induces maximal VASP phosphorylation (negative control).

-

To a second aliquot, add both PGE1 and ADP. ADP, via P2Y12, will inhibit adenylyl cyclase and reduce VASP phosphorylation.

-

-

Fixation and Permeabilization: Fix the cells with a fixing agent, followed by permeabilization to allow antibody entry.

-

Staining: Add the fluorescently labeled antibody specific for phosphorylated VASP (VASP-P) and incubate.

-

Flow Cytometry: Analyze the samples on a flow cytometer, gating on the platelet population.

-

Data Analysis: The Platelet Reactivity Index (PRI) is calculated from the mean fluorescence intensity (MFI) of the samples: PRI (%) = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100. A lower PRI indicates greater P2Y12 inhibition.

| Assay | Principle | Key Parameter(s) | Typical Agonist |

| Light Transmission Aggregometry (LTA) | Measures change in light transmission as platelets aggregate. | Maximum Platelet Aggregation (%), % Inhibition | ADP, Thrombin |

| VASP Phosphorylation Assay | Quantifies VASP phosphorylation, which is downstream of P2Y12. | Platelet Reactivity Index (PRI) % | ADP + PGE1 |

| Flow Cytometry (Activation Markers) | Measures surface expression of P-selectin and activated GPIIb/IIIa. | % Positive Cells, Mean Fluorescence Intensity | ADP, TRAP-6 |

Application Note 2: General Cytotoxicity Assessment

This protocol is for determining the general cytotoxicity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives against a selected cell line, which is crucial for evaluating therapeutic index and off-target effects. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]

Protocol 3: MTT Cytotoxicity Assay

Materials:

-

Selected cancer cell line (e.g., A549, K562) or a non-cancerous cell line.[4]

-

Complete cell culture medium.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well microplates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Parameter | Description |

| IC50 | The concentration of a drug that is required for 50% inhibition in vitro. |

| GI50 | The drug concentration that inhibits 50% of cell growth.[8] |

| LC50 | The concentration of a drug that is lethal to 50% of the cells. |

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

Example Table: P2Y12 Inhibition by Novel Compounds

| Compound ID | LTA IC50 (µM) vs. 10 µM ADP | VASP PRI at 1 µM (%) | Cytotoxicity IC50 (µM) in A549 cells |

| Control (Prasugrel-AM) | 0.15 | 12.5 | > 50 |

| Compound A | 0.85 | 25.3 | > 50 |

| Compound B | 5.2 | 68.7 | 15.2 |

| Compound C | > 20 | 85.1 | > 50 |

(Note: Data are for illustrative purposes only)

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. By assessing their impact on specific platelet signaling pathways and general cell health, researchers can effectively identify promising lead candidates for further development as antiplatelet agents or for other therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a Putative Kinase Inhibitor

Disclaimer: To date, public domain literature does not contain specific studies on the kinase inhibitory activity of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The following application notes and protocols are based on studies of structurally related compounds, particularly oxo-thienopyridine and oxo-pyrazolopyridine derivatives that have been investigated as kinase inhibitors. These notes are intended to provide a foundational framework for researchers and drug development professionals to explore the potential of the target compound as a kinase inhibitor.

Introduction

The thienopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. While the parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, has been explored for various therapeutic applications, the introduction of a carbonyl group at the 4-position to yield 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine could significantly alter its electronic and conformational properties, potentially directing its activity towards protein kinases. Structurally similar compounds, such as 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives, have demonstrated potent inhibition of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation[1][2]. This suggests that the 4-oxo-thienopyridine core could serve as a valuable scaffold for the design of novel kinase inhibitors.

These application notes provide a comprehensive guide for the initial assessment of 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a kinase inhibitor, including protocols for in vitro kinase assays and data presentation guidelines.

Data Presentation

Quantitative data from kinase inhibition assays should be meticulously organized to facilitate comparative analysis. The following table format is recommended for presenting the inhibitory activity of the test compound against a panel of kinases.

Table 1: Kinase Inhibition Profile of a Representative Oxo-Thienopyridine Analog

| Kinase Target | Test Compound | IC50 (nM) | Assay Type | Reference |

| RIP1 | Compound 22 (7-oxo-pyrazolopyridine derivative) | <10 | Biochemical | [1] |

| c-Met | Compound 8c (pyrazolo[4,3-c]pyridine derivative) | 68 | Enzymatic | [3] |

| PIM-1 | Compound 8g (4-oxo-pyrimidinone derivative) | 373 | Biochemical | [4] |

| Hsp90 | Compound 6i (thieno[2,3-c]pyridine derivative) | 10,800 (10.8 µM) | Cell-based | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-